1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid
Description
Historical Context and Discovery
The development of this compound follows the broader historical trajectory of pyrazole chemistry, which began with the pioneering work of German chemist Ludwig Knorr in 1883, who first used the term "pyrazole" to identify this class of compounds. The specific synthesis of 1-substituted pyrazole-4-carboxylic acids gained momentum through the foundational research conducted in the mid-20th century, particularly with the work documented in Nature by O'Donovan, Carroll, and Reilly in 1960, who established new synthetic routes to 1-substituted pyrazole-4-carboxylic acids through innovative Sandmeyer-type reactions.
The compound was first registered in chemical databases on July 21, 2009, with its most recent structural modifications documented as recently as May 18, 2025, indicating ongoing research interest. The Chemical Abstracts Service assigned it the registry number 1155065-29-4, while the Molecular Design Limited database catalogued it under the identifier MFCD12530959. The synthesis methodologies for this specific compound build upon established pyrazole formation protocols, particularly those involving the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate, leading to the formation of the pyrazole ring system followed by subsequent functionalization to introduce the carboxylic acid group.
Significance in Heterocyclic Chemistry
This compound occupies a crucial position within heterocyclic chemistry due to its unique combination of structural features that enable diverse chemical reactivity patterns. The compound exemplifies the sophisticated design principles underlying modern heterocyclic synthesis, where the pyrazole core provides both aromatic stability and reactive sites for further functionalization. The methoxybenzyl substitution at the nitrogen-1 position significantly modulates the electronic properties of the pyrazole ring, while the carboxylic acid functionality at the 4-position introduces additional synthetic versatility through standard carboxylic acid transformations.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the pyrazole-4-carboxylic acid family, which has demonstrated remarkable utility in pharmaceutical development. The structural framework provided by this compound serves as a privileged scaffold for drug discovery efforts, particularly in the development of compounds targeting inflammatory and pain-related conditions. Research applications have expanded to include investigations into agricultural chemistry, where pyrazole derivatives are explored for their potential as environmentally friendly pesticides and herbicides.
Table 1: Physical and Chemical Properties of this compound
Structural Classification within Pyrazole Derivatives
This compound belongs to the broader classification of 1,2-diazole derivatives, specifically within the subclass of N1-substituted pyrazole-4-carboxylic acids. The compound's structural architecture can be systematically analyzed through its three primary components: the pyrazole heterocyclic core, the methoxybenzyl substituent, and the carboxylic acid functional group. This tri-functional design places the compound within the category of polyfunctional heterocycles, which are characterized by multiple reactive sites that enable complex synthetic transformations.
The pyrazole ring system itself represents a five-membered aromatic heterocycle containing two adjacent nitrogen atoms in the 1,2-positions, also known as 1,2-diazole. The electronic structure of the pyrazole core features a pyrrole-like nitrogen at position 1, which bears the methoxybenzyl substituent, and a pyridine-like nitrogen at position 2, which contributes to the aromatic stabilization of the ring system. The positioning of the carboxylic acid group at the 4-position is particularly significant, as this location provides optimal electronic communication with the nitrogen atoms while maintaining sufficient reactivity for synthetic manipulations.
Table 2: Structural Classification and Related Compounds
| Compound Class | Representative Structure | Key Features |
|---|---|---|
| Parent Pyrazole | 1H-pyrazole | Five-membered ring with two adjacent nitrogens |
| Pyrazole-4-carboxylic acids | 1H-pyrazole-4-carboxylic acid | Carboxylic acid at position 4 |
| N1-substituted pyrazoles | 1-phenyl-1H-pyrazole | Substitution at nitrogen-1 position |
| Methoxybenzyl derivatives | This compound | Methoxy-substituted benzyl group at N1, carboxylic acid at C4 |
The structural classification also encompasses the compound's relationship to other bioactive pyrazole derivatives, particularly those employed in pharmaceutical applications. The methoxybenzyl substitution pattern represents a common structural motif in medicinal chemistry, where the methoxy group provides favorable pharmacokinetic properties while the benzyl linkage offers appropriate spacing between the pyrazole core and the aromatic substituent. This structural arrangement contributes to the compound's classification as a potential pharmaceutical intermediate, positioning it within the broader category of drug-like molecules that comply with established medicinal chemistry guidelines.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-11-4-2-3-9(5-11)7-14-8-10(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKKVNVNGUYIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparison of Synthesis Methods
Structural Confirmation
Post-synthesis characterization includes:
- NMR : Key signals: δ 8.09 (pyrazole C-H), 3.77 (OCH₃), 12.10 (COOH).
- Mass Spec : Molecular ion peak at m/z 232.23 (C₁₂H₁₂N₂O₃).
Challenges and Optimizations
- Regioselectivity : Alkylation at N-1 vs. N-2 positions requires careful control of base and temperature.
- Purity : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.
Chemical Reactions Analysis
1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents such as halogens or alkylating agents.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against biofilm-forming bacteria. Its mechanism involves disrupting the extracellular matrix of biofilms, enhancing the efficacy of conventional antibiotics.
| Compound | Target | IC (µM) | Comparison |
|---|---|---|---|
| 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid | Human placental aromatase | 23.8 ± 4.6 | Comparable to Aminoglutethimide (20.0 ± 2.6) |
| This compound | P450(17) alpha | 18.5 ± 1.9 | Comparable to Ketoconazole (12.1 ± 2.9) |
The compound has demonstrated a synergistic effect with vancomycin, significantly reducing the minimum biofilm eradication concentration (MBEC) from 2048 to 512 µg/mL, indicating its potential as an adjuvant therapy in treating resistant infections .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) of derivatives containing the pyrazole moiety has been extensively studied. Modifications at various positions on the pyrazole ring can significantly impact biological activity.
Key Findings:
- Compounds with electron-donating groups at specific positions showed enhanced inhibitory activity against neuraminidase (NA), suggesting that both steric and electronic factors are critical for binding affinity .
- A study synthesized several derivatives and evaluated their activity against human placental aromatase, revealing that structural modifications could enhance or diminish biological efficacy .
Case Studies
1. Evaluation of Antibacterial Properties : A comprehensive study synthesized a series of pyrazole derivatives, including this compound, and assessed their antibacterial properties against various strains. The findings indicated that certain modifications led to improved activity against resistant bacterial strains .
2. Antioxidant and Anticancer Activities : Research has also focused on the antioxidant properties of pyrazole derivatives. Compounds derived from the pyrazole scaffold have shown cytotoxic effects on human cancer cell lines, indicating potential therapeutic applications in oncology .
Material Science Applications
Beyond medicinal chemistry, this compound is being explored for its properties in material science. Its ability to act as a building block for more complex molecules makes it valuable in developing new materials with specific functionalities.
Synthesis Techniques:
The synthesis of this compound typically involves reactions that allow for the introduction of various substituents on the pyrazole ring, enabling the design of tailored materials for specific applications .
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substitution at the N1 Position
The N1 substituent significantly impacts biological activity and physicochemical properties. Key analogs include:
Key Observations :
Modifications at the Pyrazole Ring
Variations at the pyrazole ring (positions 3 and 5) modulate bioactivity:
Key Observations :
Ester and Amide Derivatives
Derivatization of the carboxylic acid group alters pharmacokinetics:
Key Observations :
- Esterification (e.g., ethyl ester) increases lipophilicity, aiding cellular uptake .
Biological Activity
1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole ring with a methoxybenzyl substituent and a carboxylic acid functional group. This configuration is crucial for its biological interactions and activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering metabolic pathways.
- Receptor Interaction : It has been shown to modulate signal transduction pathways through interactions with receptors involved in inflammatory responses and cancer cell proliferation .
Biological Activities
This compound exhibits a range of biological activities, which can be summarized as follows:
Study on Anti-inflammatory Effects
A study demonstrated that this compound significantly reduced carrageenan-induced edema in animal models. The compound's effectiveness was comparable to established anti-inflammatory drugs such as indomethacin .
Anticancer Potential
Research has indicated that this compound may act as a modulator of cancer-related pathways. It was found to inhibit the growth of various cancer cell lines in vitro, suggesting its potential as an anticancer agent. Molecular docking studies revealed strong binding affinity to targets involved in cancer progression.
Antimicrobial Activity
In antimicrobial assays, this compound showed significant activity against several bacterial strains, including E. coli and Staphylococcus aureus. This suggests its potential application in treating bacterial infections .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-methoxybenzyl)-1H-pyrazole-4-carboxylic acid?
The compound is typically synthesized via alkylation of pyrazole precursors. A common method involves reacting pyrazole-4-carboxylate derivatives (e.g., ethyl 1H-pyrazole-4-carboxylate) with 3-methoxybenzyl bromide in the presence of a base like cesium carbonate in acetonitrile. The reaction proceeds at room temperature for 12–16 hours, followed by hydrolysis to convert the ester to the carboxylic acid . Key considerations include:
- Regioselectivity : Ensuring alkylation occurs at the pyrazole N1 position, verified via NMR.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR : -NMR confirms the 3-methoxybenzyl group (δ ~5.3 ppm for CH, δ ~3.8 ppm for OCH) and pyrazole protons (δ ~7.5–8.5 ppm). -NMR identifies the carboxylic acid carbon (δ ~165 ppm) .
- IR : A strong absorption band near 1700 cm confirms the carboxylic acid group.
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (CHNO, exact mass 232.09) .
Q. What are the key physicochemical properties relevant to experimental design?
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 232.24 g/mol |
| Solubility | Soluble in DMSO, methanol; insoluble in hexane |
| Stability | Stable at RT if stored anhydrous |
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or bioactivity?
Density Functional Theory (DFT) calculations can model:
Q. What strategies resolve contradictions in biological assay results?
If inconsistent activity is observed (e.g., in enzyme inhibition):
- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Metabolic Stability : Evaluate compound stability in assay media (e.g., liver microsomes) to rule out false negatives due to degradation .
Q. How can regioselectivity challenges in alkylation be addressed?
- Base Selection : CsCO promotes N1 alkylation over O-alkylation due to its strong basicity and soft ion pairing .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor SN2 mechanisms, enhancing regioselectivity .
Q. What methodologies assess the compound’s potential as a prolyl hydroxylase inhibitor?
- Hypoxia-Inducible Factor (HIF) Stabilization Assays : Measure HIF-1α levels via western blotting in cells treated under hypoxic vs. normoxic conditions .
- Enzyme Kinetics : Determine IC values using recombinant prolyl hydroxylases and α-ketoglutarate consumption assays .
Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may arise from differences in solvent purity or reaction scale. Microscale optimization (e.g., 0.1 mmol trials) is recommended before scale-up .
- Biological Activity : Divergent IC values across studies may reflect assay conditions (e.g., pH, co-solvents). Standardize protocols using reference inhibitors (e.g., JNJ-42041935 for prolyl hydroxylases) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
